Application: Tilarginine Acetate has been used in the treatment of cardiogenic shock, a severe condition often complicating acute myocardial infarction (MI) .
Method of Application: In the TRIUMPH trial, patients with an MI and refractory cardiogenic shock, despite having an open infarct artery, were randomized to receive a nitric oxide synthase inhibitor or placebo . Refractory cardiogenic shock was defined as a systolic pressure less than 100 mm Hg despite moderate inopressor doses .
Application: Tilarginine Acetate has been investigated for its potential role in the treatment of obesity and Type 2 Diabetes .
Application: Tilarginine Acetate has been investigated for its potential role in the field of Ocular Physiology .
Application: Tilarginine Acetate has been investigated for its potential role in the study of Regional Blood Flow .
Application: Tilarginine Acetate has been studied for its potential role in the treatment of septic shock .
Application: Tilarginine Acetate has been investigated in the TRIUMPH trial for its role in the treatment of cardiogenic shock complicating myocardial infarction .
Method of Application: In the TRIUMPH trial, patients with an MI with refractory cardiogenic shock were randomized to a nitric oxide synthase inhibitor or placebo . The study defined refractory cardiogenic shock as a systolic pressure less than 100 mm Hg despite moderate inopressor doses and hypoperfusion for at least 1 hour after revascularization .
Results: Although Tilarginine increased systolic blood pressure by 5 mmHg at 2 hours, no effect on mortality was observed at 30 days . There was, however, a 6% absolute increase in 30-day mortality in the Tilarginine group (48%, versus 42% in the placebo) .
L-NMMA acetate is a white solid that is soluble in water. It is primarily recognized for its ability to inhibit nitric oxide synthase across various cell types, thereby influencing the production of nitric oxide, a critical signaling molecule in numerous physiological processes . The compound has a chemical formula of C₇H₁₆N₄O₂ and a CAS number of 53308-83-1 .
L-NMMA acetate acts as a competitive inhibitor of nitric oxide synthase. By binding to the active site of the enzyme, it prevents the conversion of L-arginine to nitric oxide and L-citrulline. This inhibition can lead to various downstream effects, including alterations in vascular tone and immune response modulation. The general reaction can be summarized as follows:
In the presence of L-NMMA acetate:
The biological activity of L-NMMA acetate is primarily linked to its inhibition of nitric oxide synthase. Research has demonstrated that this compound can alleviate conditions such as choroidal fibrosis by inhibiting the nitric oxide signaling pathway in experimental models . Additionally, it has been studied for its potential effects on vascular function and inflammation.
L-NMMA acetate can be synthesized through several methods, typically involving the methylation of L-arginine. One common approach includes:
L-NMMA acetate has several applications in research and medicine:
Studies have indicated that L-NMMA acetate interacts with multiple biological pathways by modulating nitric oxide levels. Its inhibition of nitric oxide synthase can influence:
Several compounds share structural similarities or functional roles with L-NMMA acetate. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure/Function | Unique Features |
---|---|---|
N(omega)-Nitro-L-arginine | Nitric oxide synthase inhibitor | More selective towards certain isoforms |
N(omega)-ethyl-L-arginine | Nitric oxide synthase inhibitor | Ethyl group provides different binding characteristics |
L-NIL | Selective inhibitor of inducible NOS | More selective compared to L-NMMA |
7-Nitroindazole | Inhibitor for neuronal nitric oxide synthase | Primarily affects neuronal pathways |
L-NMMA acetate stands out due to its relatively non-selective inhibition across all nitric oxide synthase isoforms, making it a versatile tool in research compared to more selective inhibitors.